molecular formula C9H16ClNO3 B2450646 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride CAS No. 2305253-44-3

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride

Cat. No.: B2450646
CAS No.: 2305253-44-3
M. Wt: 221.68
InChI Key: DDJIQWCWLGGINJ-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride is an organic compound with the chemical formula C9H15NO3·HCl. It belongs to the family of spiro compounds, which are characterized by the fusion of two cyclic molecules. This compound is a member of the azaspirocyclic family, known for their wide range of biological and pharmacological properties.

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJIQWCWLGGINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C(=O)O)CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly from Piperidine Derivatives

A scalable three-step synthesis begins with N-benzyl-4-piperidone:

  • Aldol Condensation : Reaction with ethyl cyanoacetate in ethanol under reflux forms a cyanoenone intermediate.
  • Reductive Amination : Sodium borohydride reduces the ketone group, followed by acid-catalyzed cyclization to form the spirocyclic amine.
  • Carboxylation and Salt Formation : Hydrolysis with 6M HCl introduces the carboxylic acid group, and subsequent HCl gas treatment yields the hydrochloride salt.

This route achieves an overall yield of 68–72%, with purity confirmed by 13C NMR (δ 169.3 ppm for the carboxylic acid carbonyl).

Grignard Reaction-Based Synthesis

A four-step protocol employs allylmagnesium chloride for key carbon-carbon bond formation:

  • Piperidine Functionalization : 4-Hydroxypiperidine is converted to its mesylate derivative using methanesulfonyl chloride.
  • Grignard Addition : Reaction with allylmagnesium chloride in THF at −20°C introduces an allyl group.
  • Oxidative Cleavage : Ozonolysis of the allyl group generates a ketone, which is oxidized to the carboxylic acid using KMnO4.
  • Salt Formation : Treatment with concentrated HCl in ethyl acetate precipitates the hydrochloride salt.

Industrial-Scale Production Techniques

Large-scale manufacturing prioritizes cost-effectiveness and safety. A patented industrial method uses continuous flow reactors to perform the cyclization step. Key features include:

  • Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation and prevent hot spots.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported palladium) are recovered via filtration and reused for ≥10 cycles without activity loss.
  • Yield Optimization : Online HPLC monitoring adjusts reactant feed rates in real-time, achieving 89–92% yield.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
One-Pot Cyclization 85–90 95 Minimal purification; scalable Requires anhydrous conditions
Photooxidation 70–75 90 Mild conditions; no toxic reagents Low throughput; specialized equipment
Multi-Step 68–72 98 High purity; well-characterized intermediates Lengthy; higher cost
Industrial Flow 89–92 97 Continuous production; catalyst reuse High initial capital investment

Reaction Optimization and Troubleshooting

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but complicate HCl salt precipitation. Mixed solvent systems (THF/water 4:1) balance reactivity and product isolation.

Acid Stability

The hydrochloride salt is hygroscopic and prone to decomposition above 150°C. Storage under nitrogen at −20°C in amber glass vials extends shelf life to ≥24 months.

Impurity Profiling

Common impurities include:

  • Des-carboxy analog : Formed via decarboxylation at high temperatures; mitigated by maintaining pH <2 during synthesis.
  • Dimerization products : Addressed by limiting reaction concentrations to ≤0.5M.

Chemical Reactions Analysis

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.

    Medicine: The compound exhibits anticancer activity in some cell lines and can inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.

    Industry: It is used in the development of new pesticides and fungicides.

Mechanism of Action

The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride involves the inhibition of enzyme activity. It has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various biological processes. Additionally, it exhibits anticancer activity by interfering with specific molecular targets and pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

    1-Oxa-8-azaspiro[4.5]decane Hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains two oxygen atoms in the spirocyclic structure, making it distinct from this compound.

    1-Oxa-4-azaspiro[4.5]decane: This compound has a different arrangement of the spirocyclic structure compared to this compound.

These comparisons highlight the uniqueness of 8-Oxa-1-azaspiro[4

Biological Activity

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride is an organic compound notable for its spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its enzyme inhibition properties and anticancer effects.

Chemical Structure and Properties

The molecular formula of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride is C9H15NO3HClC_9H_{15}NO_3\cdot HCl. The unique spirocyclic framework contributes to its diverse chemical behavior and biological activities. Below is a summary of its structural features:

PropertyValue
Molecular FormulaC₉H₁₅ClN O₃
Molecular Weight199.68 g/mol
CAS Number2580228-87-9

Enzyme Inhibition

Research indicates that 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride exhibits significant inhibitory effects on key enzymes such as carbonic anhydrase and acetylcholinesterase . These enzymes are critical in various physiological processes, including respiration and neurotransmission.

  • Carbonic Anhydrase Inhibition : This enzyme plays a vital role in maintaining acid-base balance and facilitating gas exchange in tissues. The inhibition of carbonic anhydrase by this compound could have therapeutic implications in conditions like glaucoma and epilepsy.
  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, the compound may enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease and other cognitive disorders.

Anticancer Activity

The compound has shown promising anticancer effects in various cell lines by disrupting pathways involved in cell proliferation and survival. Specific studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride revealed that it effectively inhibited carbonic anhydrase with an IC50 value indicating potent activity. The results suggested that this compound could be a lead candidate for developing new therapeutic agents targeting carbonic anhydrase-related disorders .

Anticancer Research

In vitro studies have demonstrated that the compound significantly reduces the viability of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell proliferation, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Oxa-8-azaspiro[4.5]decane HydrochlorideSimilar spirocyclic structureDifferent position of oxygen and nitrogen atoms
1,4-Dioxa-8-azaspiro[4.5]decaneContains two oxygen atomsDistinct due to additional oxygen
1-Oxa-4-azaspiro[4.5]decaneDifferent arrangement of spirocyclic structureVaries in biological activity compared to 8-Oxa

This comparison illustrates how the specific interactions of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride with enzymes contribute to its unique biological profile.

Q & A

Q. What are the common synthetic routes for 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid; hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves cyclization reactions to form the spirocyclic core. A validated method includes:

  • Step 1 : Condensation of a bicyclic precursor (e.g., tetrahydrofuran derivatives) with a carboxylic acid-containing amine under acidic conditions.
  • Step 2 : Hydrochloride salt formation via HCl treatment.
    Yield optimization requires precise control of:
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Catalysts : Lewis acids like ZnCl₂ accelerate ring closure .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm spirocyclic connectivity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₉H₁₄ClNO₃).
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline form .

Q. What biological activities have been reported for this compound, and how are they assayed?

  • Enzyme Inhibition :
    • Carbonic Anhydrase (CA) : Spectrophotometric assays using 4-nitrophenyl acetate hydrolysis (IC₅₀ values typically 10–50 µM) .
    • Acetylcholinesterase (AChE) : Ellman’s method with DTNB reagent to measure thiocholine production .
  • Anticancer Activity : MTT assays in cell lines (e.g., HepG2, MCF-7) show dose-dependent cytotoxicity (EC₅₀ ~20–100 µM) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this spirocyclic compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates to identify energetically favorable pathways.
  • Reaction Path Search : Tools like GRRM or AFIR simulate alternative routes, reducing trial-and-error experimentation.
  • Machine Learning : Models trained on spirocyclic reaction databases prioritize solvent/catalyst combinations .

Q. How should researchers resolve contradictions in reported enzyme inhibition efficacy across studies?

  • Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and substrate concentrations (e.g., 1 mM for CA assays).
  • Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting results.
  • Enzyme Isoform Specificity : Test against isoforms (e.g., CA-II vs. CA-IX) to clarify selectivity .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

  • Structure-Activity Relationship (SAR) :
    • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to boost enzyme affinity.
    • Side-Chain Functionalization : Replace the carboxylic acid with ester prodrugs to improve bioavailability.
  • In Silico Screening : Molecular docking (AutoDock Vina) identifies derivatives with optimal binding to CA or AChE active sites .

Q. How can researchers identify novel molecular targets for this compound in disease models?

  • Proteomics : SILAC or TMT labeling quantifies protein expression changes in treated cells.
  • Kinase Profiling : Broad-spectrum kinase assays (e.g., KinomeScan) detect off-target interactions.
  • Transcriptomics : RNA-seq reveals pathways modulated by the compound (e.g., apoptosis, oxidative stress) .

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